Disodium 4-nitrophenyl phosphate

Catalog No.
S539924
CAS No.
4264-83-9
M.F
C6H6NNaO6P
M. Wt
242.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium 4-nitrophenyl phosphate

CAS Number

4264-83-9

Product Name

Disodium 4-nitrophenyl phosphate

IUPAC Name

disodium;(4-nitrophenyl) phosphate

Molecular Formula

C6H6NNaO6P

Molecular Weight

242.08 g/mol

InChI

InChI=1S/C6H6NO6P.Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);

InChI Key

AWUNJKAFDDEHEQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

4-aminophenylphosphate, 4-aminophenylphosphate, monosilver salt, PNPP

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.[Na]

Description

The exact mass of the compound Disodium 4-nitrophenyl phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Substrate for Phosphatase Assays

Disodium 4-nitrophenyl phosphate is a preferred substrate for enzymes belonging to the phosphatase class. These enzymes cleave phosphate groups from various molecules. By utilizing pNPP, researchers can measure phosphatase activity in cell lysates, purified enzymes, or tissues []. The assay relies on the following principle:

  • pNPP has a para-nitrophenyl (pNP) group attached to a phosphate group.
  • Phosphatases cleave the phosphate group from pNPP, releasing pNP.
  • pNP is a yellow-colored compound, allowing for the easy quantification of its concentration through absorbance measurement using a spectrophotometer [].

The higher the phosphatase activity in the sample, the more pNP will be produced, resulting in a stronger absorbance signal. This method enables researchers to study phosphatase activity in various contexts, such as:

  • Understanding cellular signaling pathways involving phosphatases [].
  • Investigating the function and regulation of novel phosphatases.
  • Screening for drugs that target phosphatases.

Enzyme-Linked Immunosorbent Assay (ELISA)

Disodium 4-nitrophenyl phosphate plays a crucial role in ELISA, a widely used technique for detecting and quantifying specific biomolecules like antigens or antibodies. In this application, pNPP serves as a substrate for alkaline phosphatase (ALP), an enzyme often conjugated to secondary antibodies in ELISA [].

The ELISA procedure typically involves:

  • Coating a plate with a capture antibody specific to the target molecule.
  • Adding a sample containing the target molecule.
  • Introducing an ALP-conjugated secondary antibody that binds to the captured target molecule.
  • Incubating with pNPP substrate.

ALP cleaves pNPP, releasing the yellow-colored pNP. The amount of pNP produced is proportional to the concentration of the target molecule in the initial sample, allowing for its quantification through absorbance measurement [].

Disodium 4-nitrophenyl phosphate offers several advantages in ELISA:

  • Its chromogenic nature provides a simple and reliable method for signal detection.
  • It is readily available and commercially produced in high purity.

Disodium 4-nitrophenyl phosphate, also known as disodium p-nitrophenyl phosphate hexahydrate, is an organic compound with the molecular formula C6H4NNa2O6P6H2O\text{C}_6\text{H}_4\text{N}\text{Na}_2\text{O}_6\text{P}\cdot 6\text{H}_2\text{O} and a molecular weight of approximately 371.15 g/mol. It appears as a white crystalline solid, soluble in water, and is characterized by its pale yellow color when in powder form . This compound serves primarily as a substrate for various phosphatases, including alkaline and acid phosphatases, and is widely utilized in biochemical assays, particularly enzyme-linked immunosorbent assays (ELISA) and spectrophotometric assays .

Disodium 4-nitrophenyl phosphate acts as a substrate for alkaline phosphatase enzymes. The enzyme binds to the phosphate group of PNPP, inducing a conformational change that weakens the bond between the phosphate and the p-nitrophenyl group. This allows a water molecule to attack the bond, cleaving it and releasing p-nitrophenol. The released p-nitrophenol has a yellow color, which can be easily measured using a spectrophotometer, allowing for the indirect quantification of alkaline phosphatase activity.

  • Mild irritant: It may cause mild skin and eye irritation upon contact []. Standard laboratory precautions for handling chemicals should be followed, including wearing gloves, eye protection, and a lab coat.
  • Potential for dust inhalation: Inhalation of dust particles may irritate the respiratory system. Use a fume hood when handling the powder form.

Disodium 4-nitrophenyl phosphate undergoes hydrolysis reactions catalyzed by hydrolases, which facilitate the cleavage of phosphoric esters to produce orthophosphate. The reaction typically results in the formation of p-nitrophenol and inorganic phosphate, releasing a yellow-colored product that can be quantitatively measured . The general reaction can be represented as follows:

Disodium 4 nitrophenyl phosphate+H2OEnzymep Nitrophenol+Orthophosphate\text{Disodium 4 nitrophenyl phosphate}+\text{H}_2\text{O}\xrightarrow{\text{Enzyme}}\text{p Nitrophenol}+\text{Orthophosphate}

This reaction is significant in determining enzyme activity levels in various biological samples.

Disodium 4-nitrophenyl phosphate acts as a chromogenic substrate for alkaline and acid phosphatases. When these enzymes catalyze the hydrolysis of disodium 4-nitrophenyl phosphate, they produce p-nitrophenol, which exhibits a yellow color measurable at a wavelength of 405 nm. This property makes it invaluable for assessing enzyme activity in clinical diagnostics and research settings . Furthermore, the compound's role as a phosphorylating agent in nucleotide synthesis underscores its importance in molecular biology .

The synthesis of disodium 4-nitrophenyl phosphate typically involves several methods:

  • Direct Reaction with Phosphoric Acid: p-Nitrophenol reacts with anhydrous phosphoric acid to yield disodium 4-nitrophenyl phosphate directly.
  • Alkylation Method: In this method, p-nitrophenol is reacted with dialkyl chlorophosphate in the presence of an alkali to produce O,O-dialkyl p-nitrophenyl phosphate. Subsequent dealkylation leads to the desired product .
  • Hydrolysis of Trimethylsilyl Derivatives: This involves creating O,O-bis(trimethylsilyl) p-nitrophenyl phosphate followed by hydrolysis to yield disodium 4-nitrophenyl phosphate .

These methods highlight the compound's versatility and accessibility for laboratory synthesis.

Disodium 4-nitrophenyl phosphate has several critical applications:

  • Biochemical Assays: It is extensively used as a substrate in enzyme assays to measure phosphatase activity.
  • Pharmaceutical Industry: The compound serves as an important intermediate in drug synthesis and development.
  • Agricultural Chemicals: It is also utilized in the synthesis of various pesticides and herbicides due to its reactivity .

Research indicates that disodium 4-nitrophenyl phosphate interacts with various enzymes, particularly phosphatases, facilitating studies into enzyme kinetics and mechanisms. These interactions can provide insights into the catalytic efficiency of different enzymes under varying conditions . Additionally, studies have explored its potential effects on cellular processes due to its role as a phosphorylating agent.

Disodium 4-nitrophenyl phosphate shares similarities with several other compounds within the category of phosphoric esters. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Disodium 4-nitrophenyl phosphateC₆H₄NNa₂O₆P·6H₂OChromogenic substrate for phosphatases
Disodium phenyl phosphateC₆H₅Na₂O₄PLess specific for enzyme assays
Disodium p-toluenesulfonateC₇H₇Na₂O₃SUsed primarily as a coupling agent
Diethyl p-nitrophenyl phosphateC₁₀H₁₃N₁O₄PMore lipophilic; used in organic synthesis

Disodium 4-nitrophenyl phosphate stands out due to its specific application as a chromogenic substrate for enzymatic assays, making it essential for quantitative analysis in biochemical research.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Hexahydrate: Solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

241.98304319 g/mol

Monoisotopic Mass

241.98304319 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F7VW9D2LUG

Related CAS

54306-27-3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
H290 (33.33%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

4264-83-9

General Manufacturing Information

Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15
1: Lountos GT, Cherry S, Tropea JE, Waugh DS. Structural analysis of human dual-specificity phosphatase 22 complexed with a phosphotyrosine-like substrate. Acta Crystallogr F Struct Biol Commun. 2015 Feb;71(Pt 2):199-205. doi: 10.1107/S2053230X15000217. Epub 2015 Jan 28. PubMed PMID: 25664796; PubMed Central PMCID: PMC4321476.
2: Pallen CJ, Wang JH. Calmodulin-stimulated dephosphorylation of p-nitrophenyl phosphate and free phosphotyrosine by calcineurin. J Biol Chem. 1983 Jul 25;258(14):8550-3. PubMed PMID: 6190810.
3: Granjeiro JM, Ferreira CV, Granjeiro PA, Da Silva CC, Taga EM, Volpe PL, Aoyama H. Inhibition of bovine kidney low molecular mass phosphotyrosine protein phosphatase by uric acid. J Enzyme Inhib Med Chem. 2002 Oct;17(5):345-50. PubMed PMID: 12683751.

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